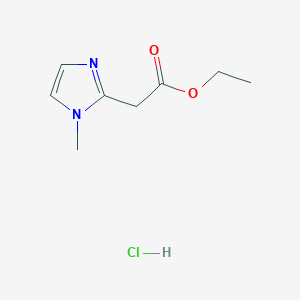![molecular formula C13H18N2O2 B1521625 [1-(4-Aminobenzoyl)piperidin-4-yl]methanol CAS No. 1094233-84-7](/img/structure/B1521625.png)
[1-(4-Aminobenzoyl)piperidin-4-yl]methanol
Vue d'ensemble
Description
“[1-(4-Aminobenzoyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 1094233-84-7 . It has a molecular weight of 234.3 . The IUPAC name for this compound is [1-(4-aminobenzoyl)-4-piperidinyl]methanol .
Molecular Structure Analysis
The InChI code for “[1-(4-Aminobenzoyl)piperidin-4-yl]methanol” is 1S/C13H18N2O2/c14-12-3-1-11(2-4-12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9,14H2 . This indicates that the compound has a piperidine ring, which is a common structure in many pharmaceutical compounds .Physical And Chemical Properties Analysis
“[1-(4-Aminobenzoyl)piperidin-4-yl]methanol” is a powder at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study focuses on the synthesis of new pyridine derivatives, including compounds structurally related to "[1-(4-Aminobenzoyl)piperidin-4-yl]methanol". These derivatives have been evaluated for their antimicrobial activity, showcasing variable and modest activity against investigated bacterial and fungal strains. This indicates a potential application in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Catalysis and Chemical Synthesis
Another research area involves the use of methanol as both a hydrogen source and C1 synthon in chemical synthesis. For instance, a study reported a clean and cost-competitive method for selective N-methylation of amines, including the synthesis of pharmaceutical agents via late-stage functionalization. This highlights the role of methanol and related methodologies in facilitating efficient chemical transformations (Sarki et al., 2021).
Synthesis of Novel Heterocycles
Research has also been conducted on the synthesis and characterization of novel heterocycles, such as bioactive compounds with potential therapeutic applications. For example, the synthesis of a bioactive heterocycle evaluated for antiproliferative activity represents an exploration into novel therapeutic agents. This study emphasizes structural and activity characterization, including Hirshfeld surface analysis (Prasad et al., 2018).
Material Science and Corrosion Inhibition
Another significant application area is in material science, where organic inhibitors based on similar structural frameworks are investigated for their corrosion inhibition properties on mild steel in acidic media. Such studies are crucial for developing new materials with enhanced corrosion resistance, which has wide applications in industrial settings (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
(4-aminophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-3-1-11(2-4-12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYDJFPGPSHXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Aminobenzoyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)






![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
